2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol
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Overview
Description
2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol is a complex organic compound that belongs to the class of quinazolinone derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The most common approach includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone Derivatives: Treatment of benzoxazinones with ammonia solution yields quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol undergoes various chemical reactions, including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate (Fremy’s salt).
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Electrophiles: Halogens, nitro groups, sulfonic acids.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting key functional proteins such as FtsZ, which is essential for bacterial cytokinesis . The compound’s antimicrobial activity is attributed to its ability to disrupt cell wall synthesis and interfere with DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acid
- 2-(2-(3,4-Dimethylphenoxy)-5-chlorophenyl)acetic acid
Uniqueness
2-[4-(3,4-Dimethylphenoxy)-2-quinazolinyl]phenol stands out due to its unique quinazolinone structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H18N2O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenoxy)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C22H18N2O2/c1-14-11-12-16(13-15(14)2)26-22-17-7-3-5-9-19(17)23-21(24-22)18-8-4-6-10-20(18)25/h3-13,25H,1-2H3 |
InChI Key |
UNBKYHNCTPUGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O)C |
Origin of Product |
United States |
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